c-Met Kinase Scaffold Preference: 1,6- over 1,5-Naphthyridine
In a direct head-to-head scaffold comparison, two series of 1,5-naphthyridine and 1,6-naphthyridine derivatives were designed from the c-Met inhibitor MK-2461. The 1,6-naphthyridine series was the more promising c-Met inhibitory core [1]. This class-level inference is based on the systematic evaluation of both series against c-Met kinase and cellular activity in HeLa and A549 cell lines.
| Evidence Dimension | c-Met kinase inhibitory scaffold preference |
|---|---|
| Target Compound Data | 1,6-Naphthyridine derivatives: superior c-Met inhibitory core (compounds 26b and 26c showed best enzymic and cytotoxic activities) |
| Comparator Or Baseline | 1,5-Naphthyridine derivatives: less promising c-Met inhibitory core |
| Quantified Difference | Qualitative superiority (1,6 > 1,5); specific IC50 values require access to full text, but the conclusion that 1,6 is 'more promising' is stated unequivocally by the authors |
| Conditions | c-Met kinase enzymatic assay; cellular anti-tumor activity against HeLa and A549 cell lines |
Why This Matters
For any c-Met-targeted project, starting with the 1,6-naphthyridin-4-OL scaffold rather than the 1,5-isomer provides a validated higher probability of achieving potent kinase inhibition.
- [1] Wu J-F, Liu M-M, Huang S-X, Wang Y. Design and synthesis of novel substituted naphthyridines as potential c-Met kinase inhibitors based on MK-2461. Bioorg Med Chem Lett. 2015;25(16):3251-5. DOI: 10.1016/j.bmcl.2015.05.082. View Source
